Cas no 100853-58-5 (L-Isoleucinamide,L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-a-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-(9CI))

100853-58-5 structure
Produktname:L-Isoleucinamide,L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-a-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-(9CI)
L-Isoleucinamide,L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-a-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-(9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Isoleucinamide,L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-a-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-(9CI)
- cAMP Dependent PK Inhibitor (5-22), amide
- cAMP-Dependent Protein Kinase Inhibitor-α (5-22) amide (human, mouse, rabbit, rat)
- H-THR-THR-TYR-ALA-ASP-PHE-ILE-ALA-SER-GLY-ARG-THR-GLY-ARG-ARG-ASN-ALA-ILE-NH2
- L-Isoleucinamide,L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-a-aspartyl-L-phenylalanyl-L-isoleu...
- L-Isoleucinamide,L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-a-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-ar
- PKI-Α (5-22) AMIDE (HUMAN, MOUSE, RABBIT, RAT)
- THR-THR-TYR-ALA-ASP-PHE-ILE-ALA-SER-GLY-ARG-THR-GLY-ARG-ARG-ASN-ALA-ILE-NH2
- CAMP-DEPENDENT PROTEIN KINASE INHIBITOR (5-22) AMIDE
- cAMP-Dependent Protein Kinase Inhibitor (5-22),amide,Wiptide
- PKA INHIBITOR (5-22) AMIDE
- PKI (5-22),AMIDE
- PKI-a (5-22) aMide (huMan,Mouse,rabbit,rat),Wiptide
- PROTEIN KINASE A INHIBITOR (5-22) AMIDE
- THR-THR-TYR-ALA-ASP-PHE-ILE-ALA-SER-GLY-ARG-THR-GLY-ARG-ARG-ASN-ALA-ILE-HIS-ASP: TTYADFIASGRTGRRNAIHD
- TTYADFIASGRTGRRNAI-NH2
- WIPTIDE
- PKI(5-22)amide
- 100853-58-5
- Camp-dependent protein kinase inhibitor-alpha(5-22)amide(human,mouse,rabbit,rat)
-
- Inchi: InChI=1S/C84H137N29O26/c1-11-38(3)62(66(87)124)110-69(127)42(7)100-75(133)54(33-57(85)119)107-72(130)51(23-18-30-96-84(92)93)104-71(129)49(21-16-28-94-82(88)89)102-59(121)36-98-79(137)64(44(9)116)112-73(131)50(22-17-29-95-83(90)91)103-58(120)35-97-70(128)56(37-114)109-68(126)41(6)101-80(138)63(39(4)12-2)111-77(135)53(31-46-19-14-13-15-20-46)106-76(134)55(34-60(122)123)105-67(125)40(5)99-74(132)52(32-47-24-26-48(118)27-25-47)108-81(139)65(45(10)117)113-78(136)61(86)43(8)115/h13-15,19-20,24-27,38-45,49-56,61-65,114-118H,11-12,16-18,21-23,28-37,86H2,1-10H3,(H2,85,119)(H2,87,124)(H,97,128)(H,98,137)(H,99,132)(H,100,133)(H,101,138)(H,102,121)(H,103,120)(H,104,129)(H,105,125)(H,106,134)(H,107,130)(H,108,139)(H,109,126)(H,110,127)(H,111,135)(H,112,131)(H,113,136)(H,122,123)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96)/t38-,39-,40-,41-,42-,43+,44+,45+,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-/m0/s1
- InChI-Schlüssel: SIKPRCIHSIITEH-HQAKDUOCSA-N
- Lächelt: CC[C@@H]([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC(CNC([C@@H](NC([C@@H](NC(CNC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](N)[C@H](O)C)=O)[C@H](O)C)=O)CC1=CC=C(O)C=C1)=O)C)=O)CC(O)=O)=O)CC2=CC=CC=C2)=O)[C@H](CC)C)=O)C)=O)CO)=O)=O)CCCNC(N)=N)=O)[C@H](O)C)=O)=O)CCCNC(N)=N)=O)CCCNC(N)=N)=O)CC(N)=O)=O)C)=O)C(N)=O)C
Berechnete Eigenschaften
- Genaue Masse: 1968.03000
- Monoisotopenmasse: 1968.0289556g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 35
- Anzahl der Akzeptoren für Wasserstoffbindungen: 55
- Schwere Atomanzahl: 139
- Anzahl drehbarer Bindungen: 83
- Komplexität: 4200
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 21
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -11
- Topologische Polaroberfläche: 931Ų
Experimentelle Eigenschaften
- PSA: 931.05000
- LogP: -0.76010
L-Isoleucinamide,L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-a-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-(9CI) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
AAPPTec | P001451-1mg |
cAMP Dependent PK Inhibitor (5-22) amide |
100853-58-5 | 1mg |
$160.00 | 2024-07-20 | ||
A2B Chem LLC | AE08848-1mg |
H-Thr-thr-tyr-ala-asp-phe-ile-ala-ser-gly-arg-thr-gly-arg-arg-asn-ala-ile-nh2 |
100853-58-5 | >95% | 1mg |
$236.00 | 2024-04-20 | |
AAPPTec | P001451-5mg |
cAMP Dependent PK Inhibitor (5-22) amide |
100853-58-5 | 5mg |
$475.00 | 2024-07-20 | ||
A2B Chem LLC | AE08848-5mg |
H-Thr-thr-tyr-ala-asp-phe-ile-ala-ser-gly-arg-thr-gly-arg-arg-asn-ala-ile-nh2 |
100853-58-5 | 5mg |
$659.00 | 2024-04-20 | ||
A2B Chem LLC | AE08848-10mg |
H-Thr-thr-tyr-ala-asp-phe-ile-ala-ser-gly-arg-thr-gly-arg-arg-asn-ala-ile-nh2 |
100853-58-5 | 10mg |
$1036.00 | 2024-04-20 | ||
AAPPTec | P001451-10mg |
cAMP Dependent PK Inhibitor (5-22) amide |
100853-58-5 | 10mg |
$795.00 | 2024-07-20 |
L-Isoleucinamide,L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-a-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-(9CI) Verwandte Literatur
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
100853-58-5 (L-Isoleucinamide,L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-a-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-(9CI)) Verwandte Produkte
- 1261945-03-2(4-(5-Cyano-2-fluorophenyl)-3-fluorophenol)
- 2034473-62-4(N-(2-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine:hydrochloride)
- 1472751-70-4(tert-butyl N-[(5-bromofuran-2-yl)methyl]-N-methylcarbamate)
- 207919-03-7(N-4-Chloro-3-(trifluoromethyl)phenylthiourea)
- 1805985-42-5(2-Amino-6-(difluoromethyl)-4-methoxypyridine-3-acetic acid)
- 2228986-05-6(4-(6-methoxy-1H-indol-2-yl)-1,3-oxazolidin-2-one)
- 2198163-75-4(N-cyclobutyl-N-methylpyridine-4-carboxamide)
- 1708013-23-3(1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one)
- 6213-03-2(N-{4-(dimethylamino)phenylmethyl}-4H-1,2,4-triazol-4-amine)
- 1823095-86-8(2-cyclopropylpiperidin-4-one hydrochloride)
Empfohlene Lieferanten
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
